

# A Comparative Analysis of DPP-4 Inhibitors on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes. Beyond their glucose-lowering effects, their impact on the cardiovascular system has been a subject of extensive investigation. This guide provides a comparative analysis of the cardiovascular outcomes associated with different DPP-4 inhibitors, supported by data from pivotal clinical trials.

## **Quantitative Cardiovascular Outcome Data**

The following table summarizes the primary and key secondary cardiovascular outcomes from major clinical trials for four leading DPP-4 inhibitors: sitagliptin, saxagliptin, alogliptin, and linagliptin.



| Trial (DPP-4<br>Inhibitor)        | Primary<br>Endpoint<br>(MACE)     | Cardiovasc<br>ular Death          | Myocardial<br>Infarction          | Stroke                            | Hospitalizat<br>ion for<br>Heart<br>Failure    |
|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|------------------------------------------------|
| TECOS<br>(Sitagliptin)            | HR 0.98<br>(95% CI,<br>0.88-1.09) | HR 1.03<br>(95% CI,<br>0.89-1.19) | HR 0.90<br>(95% CI,<br>0.76-1.07) | HR 0.97<br>(95% CI,<br>0.79-1.19) | HR 1.00<br>(95% CI,<br>0.83-1.20)[1]<br>[2]    |
| SAVOR-TIMI<br>53<br>(Saxagliptin) | HR 1.00<br>(95% CI,<br>0.89-1.12) | HR 1.03<br>(95% CI,<br>0.87-1.22) | HR 0.95<br>(95% CI,<br>0.79-1.16) | HR 1.11<br>(95% CI,<br>0.88-1.39) | HR 1.27<br>(95% CI,<br>1.07-1.51)[3]<br>[4]    |
| EXAMINE<br>(Alogliptin)           | HR 0.96<br>(95% CI,<br>0.80-1.16) | HR 0.85<br>(95% CI,<br>0.66-1.10) | HR 1.00<br>(95% CI,<br>0.77-1.31) | HR 1.11<br>(95% CI,<br>0.72-1.71) | HR 1.07<br>(95% CI,<br>0.79-1.46)[5]           |
| CARMELINA<br>(Linagliptin)        | HR 1.02<br>(95% CI,<br>0.89-1.17) | HR 0.96<br>(95% CI,<br>0.78-1.18) | HR 1.11<br>(95% CI,<br>0.89-1.38) | HR 1.03<br>(95% CI,<br>0.76-1.38) | HR 0.90<br>(95% CI,<br>0.74-1.08)[6]<br>[7][8] |

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The specific components may vary slightly between trials.

## **Experimental Protocols of Key Cardiovascular Outcome Trials**

The methodologies of the landmark cardiovascular outcome trials for DPP-4 inhibitors are detailed below, providing insight into the patient populations and study designs that generated the data above.

# TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)



- Objective: To assess the cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[1][9]
- Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[1][9][10]
- Patient Population: 14,671 patients with type 2 diabetes and a history of major coronary artery disease, ischemic cerebrovascular disease, or atherosclerotic peripheral arterial disease. Key inclusion criteria included an HbA1c between 6.5% and 8.0% and being on stable doses of one or two oral antihyperglycemic agents or insulin.[1][2][9]
- Intervention: Patients were randomized to receive sitagliptin (100 mg daily, or 50 mg if eGFR was ≥30 and <50 mL/min/1.73 m²) or a matching placebo, in addition to their existing therapy.[10]</li>
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[1][9]

# SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)

- Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 16,492 patients with type 2 diabetes who had either a history of
  established cardiovascular disease or multiple risk factors for vascular disease.[11] Patients
  with end-stage renal disease were excluded.[11]
- Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg daily for those with an estimated glomerular filtration rate [eGFR] of ≤50 mL/min) or a matching placebo.[11]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[11]



## **EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)**

- Objective: To determine the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[12][13]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12][5]
- Patient Population: 5,380 patients with type 2 diabetes who had experienced an ACS event (myocardial infarction or unstable angina requiring hospitalization) within 15 to 90 days prior to randomization.[12][5] Key exclusion criteria included type 1 diabetes and end-stage renal disease.[12]
- Intervention: Patients were randomized to receive alogliptin (25 mg, 12.5 mg, or 6.25 mg daily, based on renal function) or a matching placebo.[12]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[12][14]

## CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)

- Objective: To assess the effect of linagliptin on cardiovascular and renal outcomes in patients with type 2 diabetes at high risk for both cardiovascular and kidney events.[7][8][15]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7][8][15]
- Patient Population: 6,979 adults with type 2 diabetes, an HbA1c between 6.5% and 10.0%, and high cardiovascular and renal risk. This included patients with a history of vascular disease and albuminuria, or reduced eGFR with micro- or macroalbuminuria. Patients with end-stage renal disease were excluded.[8][16]
- Intervention: Patients were randomized to receive linagliptin 5 mg once daily or a matching placebo, in addition to their usual care.[8]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[6][7][8]



Check Availability & Pricing

## **Signaling Pathways and Experimental Workflows**

The cardiovascular effects of DPP-4 inhibitors are believed to be mediated through both GLP-1-dependent and independent pathways.



Click to download full resolution via product page

Caption: Proposed signaling pathways of DPP-4 inhibitors' cardiovascular effects.

The general workflow for the cardiovascular outcome trials of DPP-4 inhibitors followed a standardized, rigorous process to ensure data integrity and patient safety.





Click to download full resolution via product page

Caption: General experimental workflow for a typical DPP-4 inhibitor CVOT.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Trial Evaluating Cardiovascular Outcomes With Sitagliptin American College of Cardiology [acc.org]
- 2. blog.profil.com [blog.profil.com]
- 3. timi.org [timi.org]
- 4. Saxagliptin and cardiovascular outcomes in patients with type 2 diabetes and moderate or severe renal impairment: observations from the SAVOR-TIMI 53 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of Linagliptin vs Placebo on Major Cardiovascular Events in Adults With Type 2 Diabetes and High Cardiovascular and Renal Risk: The CARMELINA Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Effect of Linagliptin vs Placebo on Major Cardiovascular Events in Adults With Type 2 Diabetes and High Cardiovascular and Renal Risk: The CARMELINA Randomized Clinical Trial. [scholars.duke.edu]
- 9. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rxfiles.ca [rxfiles.ca]
- 11. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus—Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 12. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care -American College of Cardiology [acc.org]
- 13. Total cardiovascular events analysis of the EXAMINE trial in patients with type 2 diabetes and recent acute coronary syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Linagliptin on Cardiovascular and Kidney Outcomes in People With Normal and Reduced Kidney Function: Secondary Analysis of the CARMELINA Randomized Trial -







PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of DPP-4 Inhibitors on Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670995#a-comparative-study-of-dpp-4-inhibitors-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com